1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene

Catalog No.
S774901
CAS No.
69011-19-4
M.F
C31H39N
M. Wt
425.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-e...

CAS Number

69011-19-4

Product Name

1,2-diethenylbenzene; N,N-dimethylmethanamine; 1-ethenyl-2-ethyl-benzene; styrene

IUPAC Name

1,2-bis(ethenyl)benzene;N,N-dimethylmethanamine;1-ethenyl-2-ethylbenzene;styrene

Molecular Formula

C31H39N

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C10H12.C10H10.C8H8.C3H9N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;1-3H3

InChI Key

HADXLRSCRPYPJJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C=C.CN(C)C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Canonical SMILES

CCC1=CC=CC=C1C=C.CN(C)C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

,2-Diethenylbenzene (Divinylbenzene)

Divinylbenzene, also known as 1,3-divinylbenzene, is an organic compound with the formula C₂H₁₀. It is a colorless liquid with a strong aromatic odor. Divinylbenzene is primarily used as a crosslinking agent in the production of ion exchange resins []. These resins are used in a variety of scientific research applications, including:

  • Water purification: Ion exchange resins can remove impurities from water, such as heavy metals, minerals, and organic contaminants [].
  • Biochemistry: Ion exchange resins can be used to purify proteins, enzymes, and other biomolecules [].
  • Chromatography: Ion exchange chromatography is a technique used to separate and identify different components in a mixture based on their ionic properties [].

N,N-Dimethylmethanamine (Dimethylformamide)

N,N-Dimethylmethanamine, also known as dimethylformamide (DMF), is an organic compound with the formula CH₃NO. It is a colorless liquid with a slight amine odor. DMF is a versatile solvent that is used in a variety of scientific research applications, including:

  • Synthesis of organic compounds: DMF is a polar, aprotic solvent that can be used to dissolve a wide range of polar and nonpolar compounds. This makes it a valuable solvent for the synthesis of organic compounds [].
  • Polymer chemistry: DMF is used as a solvent for the polymerization of various polymers, including polyurethanes and nylons [].
  • Electrochemistry: DMF is used as a solvent for electrolytes in electrochemical applications, such as battery research and fuel cell research [].

-Ethenyl-2-ethylbenzene (Styrene)

Styrene, also known as vinylbenzene, is an organic compound with the formula C₈H₈. It is a colorless liquid with a sweet, aromatic odor. Styrene is a monomer, meaning it is a single molecule that can be linked together to form a polymer. Polystyrene, one of the most common plastics, is made from styrene [].

Styrene is also used in a variety of other scientific research applications, including:

  • Production of synthetic rubber: Styrene is used in the production of various types of synthetic rubber, such as styrene-butadiene rubber (SBR) [].
  • Production of latex paints: Styrene is used in the production of latex paints, which are water-based paints that dry quickly [].
  • Biomedical research: Styrene is used in the production of some polystyrene-based cell culture plates and other laboratory equipment [].

The compound 1,2-diethenylbenzene (also known as styrene) is an aromatic hydrocarbon characterized by the presence of two ethenyl (vinyl) groups attached to a benzene ring. Its molecular formula is C10H10C_{10}H_{10}, and it is a colorless liquid with a sweet odor, commonly used in the production of various plastics and resins. The compound also includes N,N-dimethylmethanamine, which is an amine derivative that can influence the reactivity and properties of the compound in

  • Polymerization: Styrene readily undergoes free radical polymerization, forming polystyrene, a widely used plastic. This reaction can be initiated thermally or by using chemical initiators.
  • Dehydrogenation: The dehydrogenation of ethylbenzene to styrene is a key industrial process, typically involving heating in the presence of catalysts such as iron oxide at high temperatures (around 600 °C) to yield styrene and hydrogen gas .
  • Electrophilic Substitution: Being an aromatic compound, it can participate in electrophilic aromatic substitution reactions, where substituents can be added to the benzene ring under specific conditions.

Research indicates that 1,2-diethenylbenzene exhibits moderate biological activity. It has been studied for its potential cytotoxic effects on various cell lines. The compound has shown some level of antibacterial activity against certain strains, though further studies are needed to fully understand its biological implications and safety profile . Additionally, N,N-dimethylmethanamine may have neurotoxic effects at high concentrations, necessitating careful handling in laboratory and industrial settings.

1,2-diethenylbenzene can be synthesized through various methods:

  • From Ethylbenzene: The most common method involves the dehydrogenation of ethylbenzene using steam over a catalyst such as iron oxide .
  • Laboratory Synthesis: Styrene can also be synthesized via the decarboxylation of cinnamic acid, where carbon dioxide is released, yielding styrene as a product .
  • Direct Reaction: A reaction between benzene and ethylene in the presence of a catalyst can also produce 1,2-diethenylbenzene directly.

1,2-diethenylbenzene has numerous applications:

  • Plastics Production: It serves as a precursor for polystyrene and other copolymers used in packaging, insulation materials, and consumer products.
  • Chemical Intermediates: The compound is utilized in the synthesis of various chemicals and materials, including rubber additives and resins.
  • Adhesives and Coatings: Styrene-based products are commonly found in adhesives, paints, and coatings due to their favorable properties.

Studies on the interactions of 1,2-diethenylbenzene with other compounds reveal its tendency to form complexes with various substrates. Its reactivity profile indicates potential interactions with nucleophiles due to the electron-rich nature of the double bonds in the vinyl groups. The presence of N,N-dimethylmethanamine may enhance these interactions by providing additional reactive sites .

Several compounds share structural similarities with 1,2-diethenylbenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
EthylbenzeneC8H10C_8H_{10}Precursor to styrene; used in polystyrene production.
1,3-DiethenylbenzeneC10H10C_{10}H_{10}Similar structure; used in polymer synthesis.
1,4-DiethenylbenzeneC10H10C_{10}H_{10}Another isomer; involved in similar reactions as styrene.
Vinyl TolueneC9H10C_9H_{10}Used in resin production; similar polymerization behavior.

Uniqueness

1,2-diethenylbenzene's unique feature lies in its specific arrangement of vinyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers like 1,3-dihethynylbenzene and 1,4-dihethynylbenzene. This arrangement affects not only its polymerization characteristics but also its solubility and interaction profiles with other chemicals.

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

General Manufacturing Information

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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